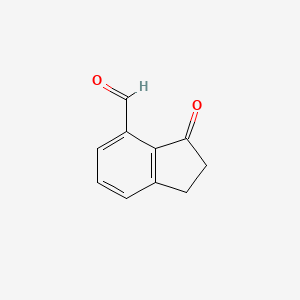
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN. It is a solid at room temperature and is used in various chemical synthesis processes. This compound is notable for its unique combination of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile typically involves halogenation reactions. One common method includes the bromodeboronation reaction, where a boronic acid derivative is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a steady supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is valuable in developing new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetonitrile: Similar in structure but lacks the chlorine atom.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Differently substituted on the phenyl ring.
4-Fluorophenylacetonitrile: Lacks both bromine and chlorine atoms.
Uniqueness
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination can impart distinct chemical and physical properties, making it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H4BrClFN |
|---|---|
Molecular Weight |
248.48 g/mol |
IUPAC Name |
2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-6-4-8(11)5(1-2-12)3-7(6)10/h3-4H,1H2 |
InChI Key |
VBAHAKGUPJTHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)

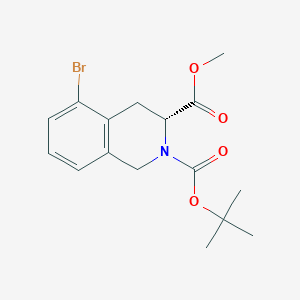

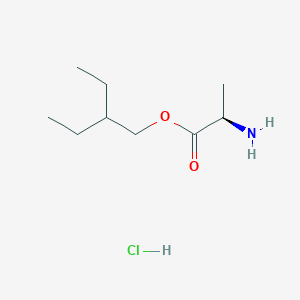

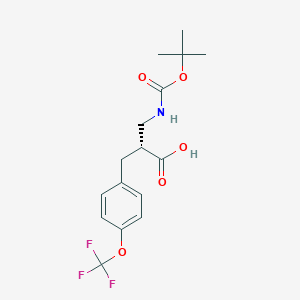
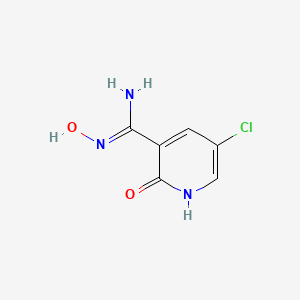
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
